3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline
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Overview
Description
3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a piperidine-1-carbonyl group and a 4-propylbenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be introduced via acylation reactions using piperidine and an appropriate acyl chloride or anhydride.
Sulfonylation: The 4-propylbenzenesulfonyl group can be added through sulfonylation reactions using 4-propylbenzenesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl and sulfonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, with reagents such as halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halides (e.g., bromine, chlorine) and amines in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives with modified functional groups.
Substitution: Substituted quinoline derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidine-1-carbonyl)quinoline: Lacks the 4-propylbenzenesulfonyl group, resulting in different chemical properties and reactivity.
4-(4-Propylbenzenesulfonyl)quinoline: Lacks the piperidine-1-carbonyl group, affecting its biological activity and applications.
Uniqueness
3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
piperidin-1-yl-[4-(4-propylphenyl)sulfonylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-8-18-11-13-19(14-12-18)30(28,29)23-20-9-4-5-10-22(20)25-17-21(23)24(27)26-15-6-3-7-16-26/h4-5,9-14,17H,2-3,6-8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGGBKHJBCUNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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